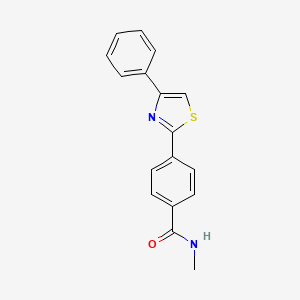

N-methyl-4-(4-phenyl-1,3-thiazol-2-yl)benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

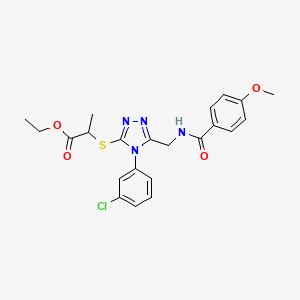

N-methyl-4-(4-phenyl-1,3-thiazol-2-yl)benzenecarboxamide, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.

Applications De Recherche Scientifique

Supramolecular Chemistry and Biomedical Applications

Benzene-1,3,5-tricarboxamide derivatives have been identified as key supramolecular building blocks for various scientific disciplines, ranging from nanotechnology to polymer processing and biomedical applications. Their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding has been leveraged in nanotechnology and polymer processing. Moreover, their multivalent nature facilitates applications in the biomedical field, promising a bright future for such versatile building blocks (Cantekin, de Greef, & Palmans, 2012).

Organic Synthesis and Green Chemistry

In the realm of organic synthesis, practical methods for the preparation of valuable intermediates, such as 5,5′-Methylene-bis(benzotriazole), have been developed. These intermediates are crucial in the creation of metal passivators and light-sensitive materials, highlighting the importance of sustainable and efficient synthesis processes in green chemistry (Gu, Yu, Zhang, & Xu, 2009).

Benzothiazole in Drug Discovery

Benzothiazole and its derivatives have been extensively studied for their therapeutic potential, showcasing a broad range of biological activities. Benzothiazole nucleus is a principle moiety in several biologically active compounds, including antimicrobial, analgesic, anti-inflammatory, and antitubercular activities. Molecular structures of potent drugs, such as Frentizole, Pramipexole, Thioflavin T, and Riluzole, are based on the benzothiazole skeleton, underscoring its significance in drug discovery and the continuous interest in exploring its biological and therapeutic activities (Sumit, Kumar, & Mishra, 2020).

Synthesis of Heterocyclic Compounds

The synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines showcases the utility of heterocyclic compounds in medicinal chemistry. These compounds exhibit a range of biological activities, indicating the importance of developing new synthetic methodologies to further explore their potential in various pharmacological applications (Ibrahim, 2011).

Anticancer and Anti-inflammatory Agents

Exploration of Knoevenagel condensation products has demonstrated their significance in the development of anticancer agents. This highlights the importance of functional groups and the potential of certain compounds in targeting cancer cells, offering insights into the structural relationships critical for the development of new anticancer therapies (Tokala, Bora, & Shankaraiah, 2022).

Mécanisme D'action

Target of Action

Thiazole derivatives, which include n-methyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins, to exert its effects.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular processes . These interactions can result in the activation or inhibition of the target, leading to downstream effects.

Biochemical Pathways

These could include pathways related to inflammation, pain perception, microbial growth, and potentially others .

Pharmacokinetics

Thiazole derivatives, in general, are known to have diverse solubility and stability profiles, which can influence their bioavailability .

Result of Action

Based on the known biological activities of thiazole derivatives, it is likely that the compound exerts its effects by modulating the activity of its targets, leading to changes in cellular processes .

Propriétés

IUPAC Name |

N-methyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c1-18-16(20)13-7-9-14(10-8-13)17-19-15(11-21-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYQDZNWUGZHPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2703946.png)

![Tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate](/img/structure/B2703948.png)

![2-(chloromethyl)-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2703951.png)

![N-ethylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2703952.png)

![1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B2703955.png)

![2-Phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2703957.png)

![3-[(3-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2703962.png)

![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2703964.png)

![[3-Cyano-3-(4-methyl-1,3-thiazol-2-yl)-2-oxopropyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2703969.png)